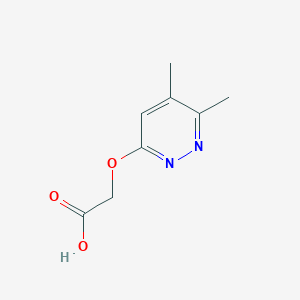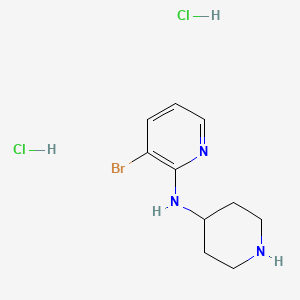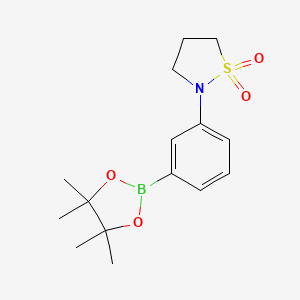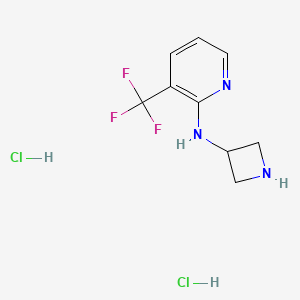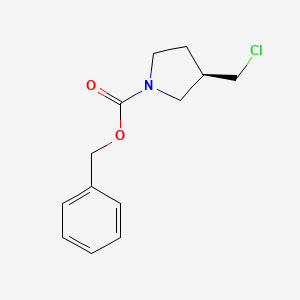
Éster bencílico del ácido 3(R)-clorometilpirrolidina-1-carboxílico
Descripción general
Descripción
. Esters are commonly used in various industrial applications due to their versatile chemical properties
Aplicaciones Científicas De Investigación
3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological processes and enzyme mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolidine, have been found to bind with high affinity to multiple receptors, playing a crucial role in various biological activities .
Mode of Action
Esters, in general, are known to undergo hydrolysis in the presence of a strong-acid catalyst, resulting in the formation of a carboxylic acid and an alcohol .
Biochemical Pathways
It’s important to note that esters, such as benzyl esters, can undergo reactions at the benzylic position . These reactions typically involve either an SN2 pathway for primary benzylic halides or an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Pharmacokinetics
For instance, esters are known to undergo hydrolysis, which can affect their bioavailability .
Result of Action
The hydrolysis of esters, such as benzyl esters, results in the formation of a carboxylic acid and an alcohol . This reaction could potentially lead to changes in the cellular environment, depending on the specific properties of the resulting compounds.
Action Environment
The action, efficacy, and stability of 3®-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is known to be catalyzed by strong acids and is influenced by factors such as temperature and pH . Additionally, the reaction is reversible, meaning that the presence of a large excess of water can drive the reaction towards the formation of the carboxylic acid and alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with chloromethyl carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrrolidine-1-carboxylic acid benzyl ester derivatives.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
Comparación Con Compuestos Similares
3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can be compared with other similar compounds, such as:
Pyrrolidine-1-carboxylic acid benzyl ester: This compound lacks the chloromethyl group, resulting in different chemical properties and reactivity.
Chloromethyl-pyrrolidine-1-carboxylic acid methyl ester: The presence of a methyl group instead of a benzyl group leads to variations in solubility and biological activity.
Uniqueness: The presence of the chloromethyl group in 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester imparts unique chemical properties that distinguish it from similar compounds
Propiedades
IUPAC Name |
benzyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMTYWDGXMOXFT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1CCl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189565 | |
| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-31-6 | |
| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

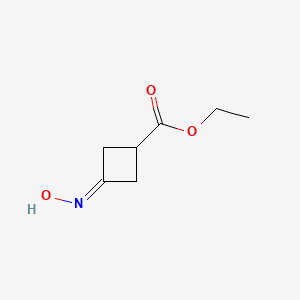
![2-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488054.png)

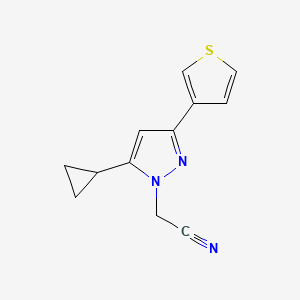
![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)

